3-(Trifluoromethyl)benzyl chloride
Overview
Description
3-(Trifluoromethyl)benzyl chloride is an organic compound with the molecular formula C8H6ClF3. It is a derivative of benzyl chloride where a trifluoromethyl group is attached to the benzene ring at the meta position relative to the chloromethyl group. This compound is known for its significant reactivity due to the presence of both the trifluoromethyl and chloromethyl groups, making it a valuable intermediate in organic synthesis.
Biochemical Analysis
Biochemical Properties
1-(Chloromethyl)-3-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. This compound can interact with various enzymes and proteins, facilitating the introduction of trifluoromethyl groups into organic molecules. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the resulting compounds. In biochemical reactions, 1-(Chloromethyl)-3-(trifluoromethyl)benzene can act as a precursor for the synthesis of fluorinated organic molecules, which are valuable in drug development and other applications .
Cellular Effects
1-(Chloromethyl)-3-(trifluoromethyl)benzene can have various effects on different types of cells and cellular processes This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolismFor example, the presence of the trifluoromethyl group can enhance the lipophilicity of molecules, affecting their ability to interact with cell membranes and intracellular targets .
Molecular Mechanism
The molecular mechanism of action of 1-(Chloromethyl)-3-(trifluoromethyl)benzene involves its ability to form covalent bonds with biomolecules, leading to changes in their structure and function. This compound can act as an electrophile, reacting with nucleophilic sites on enzymes and proteins. The trifluoromethyl group can also participate in hydrogen bonding and van der Waals interactions, further influencing the binding affinity and specificity of the compound. Additionally, 1-(Chloromethyl)-3-(trifluoromethyl)benzene can modulate enzyme activity by acting as an inhibitor or activator, depending on the specific enzyme and reaction context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Chloromethyl)-3-(trifluoromethyl)benzene can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or reactive chemicals. Long-term studies have shown that 1-(Chloromethyl)-3-(trifluoromethyl)benzene can have persistent effects on cellular function, including alterations in gene expression and metabolic activity. These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when evaluating the compound’s biological activity .
Dosage Effects in Animal Models
The effects of 1-(Chloromethyl)-3-(trifluoromethyl)benzene can vary with different dosages in animal models. At low doses, this compound may have minimal or no observable effects on cellular function and overall health. At higher doses, 1-(Chloromethyl)-3-(trifluoromethyl)benzene can exhibit toxic or adverse effects, including cellular damage, inflammation, and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its biological activity without causing significant harm .
Metabolic Pathways
1-(Chloromethyl)-3-(trifluoromethyl)benzene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the body. This compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different chemical properties and biological activities. The presence of the trifluoromethyl group can influence the metabolic flux and levels of specific metabolites, affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 1-(Chloromethyl)-3-(trifluoromethyl)benzene within cells and tissues are influenced by its chemical properties, including lipophilicity and molecular size. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within intracellular compartments. The localization and accumulation of 1-(Chloromethyl)-3-(trifluoromethyl)benzene can vary depending on the tissue type and physiological conditions, affecting its biological activity and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Trifluoromethyl)benzyl chloride can be synthesized through various methods. One common method involves the reaction of 3-(trifluoromethyl)benzyl alcohol with thionyl chloride. The reaction is typically carried out under reflux conditions, where the alcohol is converted to the corresponding chloride .
Another method involves the use of 3-(trifluoromethyl)benzaldehyde, which is first reduced to 3-(trifluoromethyl)benzyl alcohol using a reducing agent such as sodium borohydride. The resulting alcohol is then treated with thionyl chloride to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves the chlorination of 3-(trifluoromethyl)toluene. This process is typically carried out in the presence of a catalyst such as iron(III) chloride, which facilitates the substitution of a hydrogen atom with a chlorine atom on the benzyl group .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)benzyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group can be readily substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form 3-(trifluoromethyl)benzaldehyde or 3-(trifluoromethyl)benzoic acid under appropriate conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield 3-(trifluoromethyl)toluene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Nucleophilic Substitution: Products include 3-(trifluoromethyl)benzyl amine, 3-(trifluoromethyl)benzyl alcohol, and 3-(trifluoromethyl)benzyl thiol.
Oxidation: Major products are 3-(trifluoromethyl)benzaldehyde and 3-(trifluoromethyl)benzoic acid.
Reduction: The primary product is 3-(trifluoromethyl)toluene.
Scientific Research Applications
3-(Trifluoromethyl)benzyl chloride is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)benzyl chloride primarily involves its reactivity as an alkylating agent. The chloromethyl group can undergo nucleophilic substitution reactions, allowing the compound to modify various molecular targets. This reactivity is exploited in the synthesis of complex molecules, where this compound acts as an intermediate .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzyl chloride: Similar structure but with the trifluoromethyl group at the para position.
3-(Trifluoromethyl)benzyl bromide: Bromine atom instead of chlorine.
3-(Trifluoromethyl)benzoyl chloride: Carbonyl group instead of the chloromethyl group.
Uniqueness
3-(Trifluoromethyl)benzyl chloride is unique due to the combination of the trifluoromethyl and chloromethyl groups, which impart distinct reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring specific chemical modifications .
Properties
IUPAC Name |
1-(chloromethyl)-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3/c9-5-6-2-1-3-7(4-6)8(10,11)12/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGASTRVQNVVYIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061036 | |
Record name | Benzene, 1-(chloromethyl)-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
705-29-3 | |
Record name | 3-(Trifluoromethyl)benzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=705-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Trifluoromethylbenzyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Trifluoromethyl)benzyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5227 | |
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Record name | Benzene, 1-(chloromethyl)-3-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-(chloromethyl)-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α'-chloro-α,α,α-trifluoro-m-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.806 | |
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Record name | 3-(Chloromethyl)benzotrifluoride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG8S4F46BH | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 3-trifluoromethylbenzyl chloride described in the provided research?
A: The research primarily focuses on the use of 3-trifluoromethylbenzyl chloride as a key intermediate in the synthesis of 3-trifluoromethylphenylacetonitrile [, ]. This compound is obtained through a reaction with sodium cyanide in the presence of a phase transfer catalyst [].
Q2: What are the advantages of the proposed synthesis method for 3-trifluoromethylbenzyl chloride?
A: The research highlights several advantages of the proposed synthesis method [, ]:
- High Yield: The reaction of trifluoromethyl benzene with tripolyformaldehyde, sulfuric acid, and thionyl chloride in the presence of a catalyst leads to a good yield of 3-trifluoromethylbenzyl chloride [].
- Simple Process: The synthesis method involves fewer steps and milder reaction conditions compared to other methods [].
- Reduced Environmental Impact: The process generates recyclable wastewater and minimizes the production of hazardous waste like HF, thereby reducing environmental pollution [].
Q3: Are there any alternative synthesis routes for 3-trifluoromethylbenzyl chloride mentioned in the research?
A: Yes, one alternative route for synthesizing 3-trifluoromethylbenzyl chloride is mentioned []. This method involves reacting α, α, α-trifluorotoluene with trioxymethylene and chlorosulfonic acid under specific conditions to produce the desired compound.
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